Sniper(abl)-033
Description
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Properties
Molecular Formula |
C61H73F3N10O9S2 |
|---|---|
Molecular Weight |
1211.4 g/mol |
IUPAC Name |
3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1 |
InChI Key |
NJCPVTOZWPVLBE-XOIMNWENSA-N |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Structure and Function of Sniper(abl)-033
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(abl)-033 is a heterobifunctional small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC). It is engineered to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical overview of the structure, mechanism of action, and key quantitative parameters of this compound, along with detailed experimental protocols relevant to its characterization.
Core Structure and Components
This compound is a chimeric molecule meticulously designed with three key components: a warhead that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.
-
Target-Binding Ligand (Warhead): The moiety responsible for engaging the BCR-ABL protein is HG-7-85-01 , a known inhibitor of the ABL kinase.[1][2]
-
E3 Ligase Ligand: To hijack the cellular protein degradation machinery, this compound incorporates a derivative of LCL161 , which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2]
-
Linker: A flexible linker connects HG-7-85-01 and the LCL161 derivative, providing the optimal spatial orientation to facilitate the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.[1]
The complete chemical structure of this compound is presented below.
Chemical Structure of this compound
SMILES: C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C1=NC(=CS1)C(=O)C1=CC(=CC=C1)OCCOCCOCCOCC(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=C(CN2CCN(CC2)CC)C=C1)C(F)(F)F
Mechanism of Action: Targeted Protein Degradation
This compound operates through the principles of targeted protein degradation. Its bifunctional nature allows it to simultaneously bind to the BCR-ABL protein and an IAP E3 ligase, thereby bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to a reduction in the total levels of the oncogenic protein within the cell.[3] This mechanism is distinct from traditional kinase inhibitors which only block the enzymatic activity of the target protein.
Below is a graphical representation of the signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of Action of this compound.
Quantitative Data
| Compound | Parameter | Value | Target | Reference |
| This compound | DC50 | 0.3 µM | BCR-ABL Protein Degradation | [1][2] |
| SNIPER(ABL)-039 | IC50 | 0.54 nM | ABL | [2] |
| IC50 | 10 nM | cIAP1 | [2] | |
| IC50 | 12 nM | cIAP2 | [2] | |
| IC50 | 50 nM | XIAP | [2] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for the synthesis and evaluation of its protein degradation capabilities.
General Synthesis Protocol for SNIPERs against BCR-ABL
The synthesis of SNIPERs like this compound involves the conjugation of a kinase inhibitor to an IAP ligand via a suitable linker.[4] While the exact, step-by-step synthesis of this compound is proprietary, a general protocol for creating similar SNIPER(ABL) compounds is as follows:
-
Preparation of Linker-Modified Components:
-
Synthesize or procure the ABL kinase inhibitor (e.g., HG-7-85-01) and the IAP ligand (e.g., LCL161 derivative) with appropriate functional groups for linker conjugation (e.g., amine, carboxylic acid, or alkyne).
-
The linker, often a polyethylene glycol (PEG) chain of varying length, should also have complementary reactive ends.[4]
-
-
Conjugation Reaction:
-
Dissolve the linker-modified ABL inhibitor and IAP ligand in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate amide bond formation if using amine and carboxylic acid functionalities. For click chemistry approaches (e.g., CuAAC), a copper(I) catalyst is used to conjugate azide and alkyne-modified components.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Purification and Characterization:
-
Purify the crude product using column chromatography (e.g., silica gel or reverse-phase HPLC) to obtain the pure SNIPER compound.
-
Confirm the identity and purity of the final product by analytical techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
References
The Discovery and Development of Sniper(abl)-033: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on a Novel BCR-ABL Protein Degrader
Introduction
Sniper(abl)-033 is a novel small molecule belonging to the class of "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers" (SNIPERs). This technology represents a promising strategy in targeted protein degradation, aiming to eliminate pathogenic proteins rather than merely inhibiting their enzymatic activity. This compound was developed as a specific degrader of the BCR-ABL fusion protein, the hallmark oncogenic driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound and related compounds, intended for an audience of researchers, scientists, and drug development professionals.
Core Components and Mechanism of Action
This compound is a heterobifunctional molecule, meticulously designed to simultaneously bind to the target protein (BCR-ABL) and an E3 ubiquitin ligase (IAP). This ternary complex formation is the cornerstone of its mechanism of action. The key components of this compound are:
-
ABL Kinase Inhibitor: HG-7-85-01, which serves as the "warhead" that specifically recognizes and binds to the ABL kinase domain of the BCR-ABL protein.[1]
-
IAP Ligand: A derivative of LCL161, which recruits an Inhibitor of Apoptosis Protein (IAP), a cellular E3 ubiquitin ligase.[1]
-
Linker: A chemical linker that connects the ABL inhibitor and the IAP ligand, optimizing the spatial orientation for efficient ternary complex formation.
The fundamental principle behind this compound's activity is the hijacking of the cell's natural protein disposal machinery—the ubiquitin-proteasome system. By bringing BCR-ABL into close proximity with an IAP E3 ligase, this compound facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. This poly-ubiquitination serves as a molecular tag, marking the oncoprotein for degradation by the 26S proteasome.[1][2][3] For the closely related and more potent compound, SNIPER(ABL)-39, it has been demonstrated that both cIAP1 and XIAP are involved in mediating this degradation.[1][3]
Preclinical Data
The efficacy of this compound and other SNIPER(ABL) compounds has been evaluated in preclinical studies, primarily using the K562 human CML cell line, which endogenously expresses the BCR-ABL protein.[1][4] The primary metric for the protein degradation activity of these compounds is the DC50 value, which represents the concentration required to degrade 50% of the target protein.
Quantitative Analysis of BCR-ABL Degradation
The following table summarizes the in vitro degradation activity of this compound and other representative SNIPER(ABL) compounds in K562 cells following a 6-hour treatment period.[1][4]
| Compound | ABL Inhibitor | IAP Ligand | DC50 (nM) |
| This compound | HG-7-85-01 | LCL161 derivative | 300 |
| SNIPER(ABL)-49 | Imatinib | Bestatin | >10000 |
| SNIPER(ABL)-24 | GNF5 | LCL161 derivative | 5000 |
| SNIPER(ABL)-19 | Dasatinib | MV1 | 300 |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10 |
Signaling Pathway and Downstream Effects
The degradation of BCR-ABL by SNIPER compounds leads to the downregulation of its downstream signaling pathways, which are critical for the proliferation and survival of CML cells. Studies on the more potent analog, SNIPER(ABL)-39, have shown that the reduction in BCR-ABL protein levels results in a corresponding decrease in the phosphorylation of key substrate proteins, including STAT5 and CrkL.[1][3][5] This inhibition of downstream signaling ultimately contributes to the anti-proliferative effects of these compounds.
Mechanism of Action of this compound in CML cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SNIPER(ABL) compounds, adapted from the primary literature.[1]
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line).
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCR-ABL Degradation
-
Cell Treatment: K562 cells are seeded at an appropriate density and treated with varying concentrations of this compound or other SNIPER compounds for a specified duration (e.g., 6 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used:
-
Anti-ABL
-
Anti-phospho-STAT5
-
Anti-phospho-CrkL
-
Anti-cIAP1
-
Anti-XIAP
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blot Analysis of BCR-ABL Degradation.
Cell Viability Assay
-
Cell Seeding: K562 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other test compounds for a specified period (e.g., 72 hours).
-
Viability Reagent: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, is added to each well according to the manufacturer's instructions.
-
Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Synthesis of SNIPER(ABL) Compounds
While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general strategy involves a multi-step chemical synthesis.[2] The process begins with the appropriate ABL kinase inhibitor (HG-7-85-01) and IAP ligand (LCL161 derivative), which are functionalized to allow for their conjugation via a polyethylene glycol (PEG) linker. The synthesis typically involves standard organic chemistry reactions to form amide or ether linkages, followed by purification using techniques such as column chromatography to yield the final SNIPER(ABL) compound.[2]
Conclusion and Future Directions
This compound and the broader class of SNIPER(ABL) compounds represent a promising new modality for the treatment of CML. By inducing the degradation of the oncogenic driver protein BCR-ABL, these molecules offer a distinct mechanism of action compared to traditional kinase inhibitors. The preclinical data for this class of compounds are encouraging, demonstrating potent and specific degradation of BCR-ABL in CML cell lines. Further optimization of these molecules to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their potential clinical translation. As of the current date, there is no publicly available information regarding the clinical trial status of this compound. The continued development of targeted protein degraders like this compound holds significant potential to overcome drug resistance and improve therapeutic outcomes for CML and other malignancies driven by oncoproteins.
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the LCL161 Derivative Function in Sniper(abl)-033
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function and mechanism of the LCL161 derivative within the context of Sniper(abl)-033, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). This compound is a novel therapeutic agent designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document details the core components of this compound, its mechanism of action, the critical role of the LCL161 derivative in recruiting E3 ubiquitin ligases, and its impact on downstream signaling pathways. Furthermore, this guide presents quantitative data on the efficacy of this compound and related compounds, alongside detailed protocols for key experimental procedures used in its characterization.
Introduction to this compound
This compound is a heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is engineered to specifically induce the degradation of the BCR-ABL oncoprotein. The molecule consists of three key components:
-
An ABL Kinase Inhibitor (HG-7-85-01): This moiety serves as the "warhead," binding specifically to the BCR-ABL protein.
-
A Linker: A chemical linker that connects the ABL inhibitor to the IAP ligand.
-
An LCL161 Derivative (IAP Ligand): This component is crucial for hijacking the cell's natural protein disposal system. It binds to Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity.
The primary function of the LCL161 derivative is to recruit IAPs to the BCR-ABL protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.
The Core Function of the LCL161 Derivative
The LCL161 derivative is a potent IAP antagonist. In the context of this compound, its primary role is not to induce apoptosis directly, but to act as a recruiter of the cellular E3 ubiquitin ligase machinery. IAPs, such as cIAP1, cIAP2, and XIAP, are a family of proteins that, in addition to their role in apoptosis, function as E3 ubiquitin ligases.
By binding to the BIR (Baculoviral IAP Repeat) domain of IAPs, the LCL161 derivative brings the E3 ligase into close proximity with the BCR-ABL protein, which is bound by the HG-7-85-01 moiety of this compound. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
Quantitative Data on Sniper(abl) Compounds
The efficacy of Sniper(abl) compounds is typically quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.
| Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation | Citation |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | [1][2] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | [3] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM | [3] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 µM | [3] |
| Sniper(abl)-020 | Dasatinib | Bestatin | Not specified in provided results | |
| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 µM | |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM | |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM | |
| Sniper(abl)-050 | Imatinib | MV-1 | Not specified in provided results |
Signaling Pathways
Mechanism of Action of this compound
The logical relationship and mechanism of action of this compound can be visualized as a three-part process leading to the degradation of the target protein.
Caption: Mechanism of Action of this compound.
BCR-ABL Downstream Signaling Pathway
The degradation of the BCR-ABL protein by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Key downstream effectors include STAT5 and CrkL.
Caption: BCR-ABL Downstream Signaling and Inhibition by this compound.
Experimental Protocols
Western Blotting for BCR-ABL Degradation
This protocol is a general guideline for assessing the degradation of BCR-ABL protein in CML cell lines (e.g., K562) following treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at an appropriate density in multi-well plates.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on the viability of CML cells.
Materials:
-
CML cell line (e.g., K562)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow
The evaluation of a novel SNIPER compound like this compound typically follows a structured workflow to characterize its efficacy and mechanism of action.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
The LCL161 derivative is an integral component of this compound, functioning as a potent recruiter of IAP E3 ubiquitin ligases. This recruitment is the critical step in the targeted degradation of the oncoprotein BCR-ABL. The data presented in this guide demonstrate the efficacy of this approach and provide a foundation for further research and development of SNIPER-based therapeutics. The detailed experimental protocols and workflow diagrams serve as a valuable resource for scientists working in the field of targeted protein degradation and cancer drug discovery.
References
Preliminary In Vitro Efficacy of Sniper(abl)-033: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical guide to the preliminary in vitro studies of Sniper(abl)-033, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential therapeutic applications of this compound.
Core Concept: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein, a key driver in chronic myeloid leukemia (CML). It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule consists of two key moieties joined by a linker: an ABL inhibitor (HG-7-85-01) that binds to the BCR-ABL protein, and an IAP ligand (a derivative of LCL161) that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2][3][4][]
Quantitative Data Summary
The in vitro efficacy of this compound and related compounds is summarized below. The data highlights the potency of these molecules in inducing the degradation of the BCR-ABL protein in the K562 human CML cell line.
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (BCR-ABL Degradation) [nM] | Reference |
| This compound | HG-7-85-01 | LCL161 derivative | 300 | [6][7][8][9] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 | [6][10] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5000 | [6][11] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10000 | [6] |
| Sniper(abl)-020 | Dasatinib | Bestatin | >10000 | [12] |
| Sniper(abl)-019 | Dasatinib | MV-1 | 300 | [9] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the preliminary studies of SNIPER(ABL) compounds.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia) cells, known to express the BCR-ABL fusion protein.[13]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Protein Degradation
This protocol is for assessing the degradation of BCR-ABL and downstream signaling proteins.
-
Cell Seeding and Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates. Allow cells to adhere and grow for 24 hours. Treat the cells with varying concentrations of this compound or other SNIPER compounds for 6 to 24 hours.[1][2]
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-BCR (for BCR-ABL)
-
Anti-phospho-STAT5 (pSTAT5)
-
Anti-phospho-CrkL (pCrkL)
-
Anti-cIAP1
-
Anti-XIAP
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the protein bands is performed using appropriate software. The levels of the target proteins are normalized to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated.[14]
Cell Viability Assay (WST-8 Assay)
This protocol is to determine the effect of this compound on the proliferation of CML cells.[15]
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 48 to 72 hours.[1][16][17]
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution (e.g., CCK-8) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SNIPER | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. K562 Cells [cytion.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Assessing Sniper(abl)-033 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cellular activity of Sniper(abl)-033, a potent and specific degrader of the BCR-ABL fusion protein. The enclosed protocols detail the necessary steps for cell culture, treatment, and subsequent analysis of protein degradation, cell viability, and apoptosis.
Introduction to this compound
This compound is a heterobifunctional molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are a type of Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). This compound functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, the Inhibitor of Apoptosis Protein (IAP). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation approach offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors. This compound is composed of the ABL inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161.[4][5][6] It has been shown to induce the reduction of BCR-ABL protein with a DC50 of 0.3 µM.[4][5][6]
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound induces the degradation of the BCR-ABL protein.
Caption: Mechanism of this compound induced BCR-ABL degradation.
Experimental Protocols
This section provides detailed protocols for assessing the activity of this compound in a relevant cell line, K562, which is a human CML cell line expressing the BCR-ABL fusion protein.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| K562 cells | ATCC | CCL-243 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | Varies | Varies |
| DMSO | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: Anti-BCR | Cell Signaling Technology | 3902 |
| Primary Antibody: Anti-c-Abl | Cell Signaling Technology | 2862 |
| Primary Antibody: Anti-GAPDH | Cell Signaling Technology | 2118 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |
| FITC Annexin V Apoptosis Detection Kit | BD Biosciences | 556547 |
Cell Culture and Treatment
-
Cell Line Maintenance : Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1][5]
-
Cell Seeding : For experiments, seed K562 cells at a density of 2 x 10^5 cells/mL in appropriate culture vessels.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A recommended concentration range to test is 0.01 µM to 10 µM.
-
Treatment : Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
Western Blot Analysis for BCR-ABL Degradation
This protocol is to determine the extent of BCR-ABL protein degradation following treatment with this compound. A time-course experiment is recommended to determine the optimal treatment duration.
Experimental Workflow
Caption: Workflow for Western Blot analysis of BCR-ABL degradation.
Protocol Steps:
-
Treatment and Cell Lysis : Treat K562 cells with varying concentrations of this compound for 6, 12, 24, and 48 hours. After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR (1:1000) or c-Abl (1:1000) and a loading control such as GAPDH (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control (GAPDH). Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
Quantitative Data Summary
| Parameter | Recommended Value |
| Cell Seeding Density | 2 x 10^5 cells/mL |
| This compound Concentration Range | 0.01 - 10 µM |
| Treatment Duration | 6, 12, 24, 48 hours |
| Protein Loading | 20 - 30 µ g/lane |
| Primary Antibody Dilution (BCR/c-Abl) | 1:1000 |
| Primary Antibody Dilution (GAPDH) | 1:1000 |
| Secondary Antibody Dilution | 1:2000 |
Cell Viability Assay (MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity is indicative of reduced cell proliferation or cytotoxicity.
Protocol Steps:
-
Cell Seeding : Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Treatment : Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition : Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Quantitative Data Summary
| Parameter | Recommended Value |
| Cell Seeding Density | 1 x 10^4 cells/well |
| This compound Concentration Range | 0.01 - 10 µM |
| Treatment Duration | 48 - 72 hours |
| MTS Reagent Volume | 20 µL/well |
| Incubation with MTS | 1 - 4 hours |
| Absorbance Wavelength | 490 nm |
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface using Annexin V-FITC.
Protocol Steps:
-
Cell Seeding and Treatment : Seed K562 cells at 2 x 10^5 cells/mL and treat with this compound for 48 hours.
-
Cell Harvesting and Staining :
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis : Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Quantitative Data Summary
| Parameter | Recommended Value |
| Cell Seeding Density | 2 x 10^5 cells/mL |
| Treatment Duration | 48 hours |
| Annexin V-FITC Volume | 5 µL/sample |
| Propidium Iodide Volume | 5 µL/sample |
| Incubation Time | 15 minutes |
Data Presentation
All quantitative data should be summarized in tables for clear comparison, as exemplified in the protocol sections above. Results from the cell viability and apoptosis assays should also be presented graphically, showing dose-dependent effects of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No BCR-ABL Degradation | Insufficient concentration or incubation time. | Increase the concentration of this compound and/or extend the incubation time. |
| Inactive compound. | Verify the integrity and activity of the this compound compound. | |
| High Background in Western Blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. Optimize antibody concentrations. |
| Inconsistent Cell Viability Results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. | |
| High Percentage of Necrotic Cells in Apoptosis Assay | Compound is highly cytotoxic at the tested concentration. | Test a lower concentration range of this compound. |
| Harsh cell handling. | Handle cells gently during harvesting and staining procedures. |
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. encodeproject.org [encodeproject.org]
- 3. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Note: Quantifying Sniper(abl)-033 Induced BCR-ABL Degradation via Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for measuring the degradation of the BCR-ABL fusion protein induced by Sniper(abl)-033, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). The described Western blot protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the dose-dependent effects of this compound in a relevant cellular context.
Introduction
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the oncogenic BCR-ABL protein, a hallmark of chronic myeloid leukemia (CML). It functions by conjugating an ABL kinase inhibitor (HG-7-85-01) with a ligand for the Inhibitor of Apoptosis Proteins (IAPs), specifically recruiting E3 ubiquitin ligases such as cIAP1 and XIAP to the BCR-ABL protein.[1][2][3] This proximity leads to the polyubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[4] This targeted protein degradation offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors. Western blotting is a fundamental technique to confirm and quantify the degradation of a target protein following treatment with a degrader molecule.[5][6][7]
Signaling Pathway
Caption: Mechanism of this compound induced BCR-ABL degradation.
Experimental Protocol
This protocol is optimized for the K562 human chronic myelogenous leukemia cell line, which endogenously expresses high levels of the BCR-ABL protein.[8][9][10][11][12]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| K562 Cell Line | ATCC | CCL-243 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-111871 |
| DMSO | Sigma-Aldrich | D2650 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| β-Mercaptoethanol | Sigma-Aldrich | M3148 |
| Precast Polyacrylamide Gels | Bio-Rad | e.g., 4561096 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| PVDF Membranes | Millipore | IPVH00010 |
| Methanol | Fisher Scientific | A412-4 |
| Tris-Buffered Saline (TBS) | ||
| Tween 20 | Sigma-Aldrich | P9416 |
| Non-fat Dry Milk | ||
| Primary Antibody: anti-BCR-ABL | Thermo Fisher Scientific | MA1-153 |
| Primary Antibody: anti-cIAP1 | Abcam | ab108361 |
| Primary Antibody: anti-XIAP | Cell Signaling Technology | 2042 |
| Primary Antibody: anti-GAPDH | Cell Signaling Technology | 2118 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | e.g., 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 24-well plate at a density of approximately 2 x 10^5 cells/well in 500 µL of medium.[5] Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution to treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells with the compound for a predetermined time (e.g., 6, 12, or 24 hours). A 6-hour incubation is often sufficient to observe degradation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 10-30 µg of total protein per lane onto a 4-20% precast polyacrylamide gel.[16]
-
Run the gel in 1X Tris/Glycine/SDS running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Activate the PVDF membrane in methanol for 15-30 seconds before transfer.
-
Perform the transfer according to the blotting system manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (TBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-BCR-ABL, anti-cIAP1, anti-XIAP, or anti-GAPDH as a loading control) at the recommended dilution in 5% milk/TBST overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (BCR-ABL, cIAP1, XIAP) to the intensity of the loading control band (GAPDH) for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control (0 µM).
-
Plot the percentage of remaining protein against the log concentration of this compound to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Data Presentation
Table 1: Primary Antibody Dilutions
| Primary Antibody | Target Protein | Molecular Weight (kDa) | Recommended Dilution | Supplier (Example) |
| anti-BCR-ABL (7C6) | BCR-ABL (p210) | ~210 | 1:1000 | Thermo Fisher Scientific |
| anti-cIAP1 (EPR4673) | cIAP1 | ~70 | 1:2000 | Abcam |
| anti-XIAP | XIAP | ~57 | 1:1000 | Cell Signaling Technology |
| anti-GAPDH | GAPDH | ~37 | 1:5000 | Cell Signaling Technology |
Table 2: Quantitative Densitometry Data (Example)
| This compound (µM) | Normalized BCR-ABL Intensity | % BCR-ABL Remaining | Normalized cIAP1 Intensity | % cIAP1 Remaining |
| 0 (Vehicle) | 1.00 | 100% | 1.00 | 100% |
| 0.01 | 0.95 | 95% | 0.98 | 98% |
| 0.03 | 0.85 | 85% | 0.92 | 92% |
| 0.1 | 0.65 | 65% | 0.80 | 80% |
| 0.3 | 0.48 | 48% | 0.65 | 65% |
| 1 | 0.25 | 25% | 0.40 | 40% |
| 3 | 0.10 | 10% | 0.20 | 20% |
| 10 | 0.08 | 8% | 0.15 | 15% |
Note: The provided data is for illustrative purposes only. Actual results may vary.
Conclusion
This application note details a robust and reproducible Western blot protocol for quantifying the degradation of BCR-ABL and the recruited E3 ligases, cIAP1 and XIAP, following treatment with this compound. This method is essential for characterizing the potency and mechanism of action of this and other targeted protein degraders. Accurate and consistent execution of this protocol will provide valuable insights for researchers in oncology and drug development.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of Bcr-Abl in K562 cells restores susceptibility to apoptosis: characterization of the apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The K562 chronic myeloid leukemia cell line undergoes apoptosis in response to interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 14. licorbio.com [licorbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. 定量Western Blot(蛋白印迹)分析方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols for In Vitro Studies of Sniper(abl)-033
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a novel class of targeted protein degraders. It is a heterobifunctional molecule designed to specifically induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This compound consists of a ligand that binds to the ABL kinase domain of BCR-ABL (HG-7-85-01) and another ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161), connected by a linker.[1][2][3][4] This dual-binding mechanism facilitates the formation of a ternary complex between BCR-ABL, this compound, and the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein.[5] This degradation effectively shuts down the downstream signaling pathways, such as STAT5 and CrkL, that are crucial for the survival and proliferation of CML cells.[5][6]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its efficacy in degrading BCR-ABL, inhibiting cell viability, and inducing apoptosis in relevant cancer cell lines.
Data Presentation
The following table summarizes the key in vitro parameters of this compound and a closely related compound, SNIPER(ABL)-39, providing expected concentration ranges and endpoints for experimental design.
| Compound | Target Cell Line | Assay | Key Parameter | Reported Value | Incubation Time |
| This compound | K562 (CML) | BCR-ABL Degradation | DC50 | 0.3 µM[1] | 6 hours[4][5] |
| SNIPER(ABL)-39 | K562 (CML) | Cell Viability (WST assay) | IC50 | ~10 nM[5] | 48 hours[5] |
| SNIPER(ABL)-39 | KCL-22 (CML) | Cell Viability (WST assay) | IC50 | ~10 nM[5] | 48 hours |
| SNIPER(ABL)-39 | KU-812 (CML) | Cell Viability (WST assay) | IC50 | ~10 nM[5] | 48 hours |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the BCR-ABL signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Cell Culture
The human CML cell line K562, which endogenously expresses the BCR-ABL fusion protein, is a suitable model for in vitro studies of this compound.
-
Cell Line: K562 (ATCC® CCL-243™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Western Blot Analysis for BCR-ABL Degradation
This protocol is designed to assess the dose-dependent degradation of BCR-ABL and the inhibition of downstream signaling pathways.
-
Experimental Workflow:
-
Protocol:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to acclimate overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 0.3, 1, 3 µM) for 6 hours. Include a vehicle control (DMSO).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-BCR (for BCR-ABL)
-
Anti-phospho-STAT5 (Tyr694)
-
Anti-STAT5
-
Anti-phospho-CrkL (Tyr207)
-
Anti-CrkL
-
Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) in triplicate.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed K562 cells in a 12-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1 µM) for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. allgenbio.com [allgenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sniper(abl)-033 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of the BCR-ABL fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML). This compound is a heterobifunctional molecule composed of the ABL inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161. This unique structure allows this compound to recruit Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and protein degradation.
Mechanism of Action
This compound facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase. This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL inhibits downstream signaling pathways, such as the JAK/STAT and PI3K/AKT pathways, which are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis.[1][2][3]
Caption: Mechanism of this compound induced BCR-ABL degradation.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BCR-ABL Degradation) | Not explicitly stated, inferred to be in a CML cell line like K562 | 0.3 µM | [1][4][5][6] |
| IC₅₀ (Cell Viability) | K562 | Data not publicly available |
Experimental Protocols
1. Cell Culture
The human chronic myeloid leukemia cell line K562 is a suitable model for studying the effects of this compound as it endogenously expresses the BCR-ABL fusion protein.
-
Cell Line: K562 (ATCC® CCL-243™)
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
2. Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in DMSO.[6]
-
Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of K562 cells.
Caption: Workflow for MTT-based cell viability assay.
-
Materials:
-
K562 cells
-
Complete IMDM media
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed K562 cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete media in a 96-well plate.
-
Prepare serial dilutions of this compound in complete media. A suggested starting range is from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
-
4. Western Blot for BCR-ABL Degradation
This protocol is to assess the degradation of the BCR-ABL protein following treatment with this compound.
Caption: Workflow for Western Blot analysis of BCR-ABL degradation.
-
Materials:
-
K562 cells
-
Complete IMDM media
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ABL (to detect BCR-ABL)
-
Anti-phospho-STAT5 (Tyr694)
-
Anti-phospho-CrkL (Tyr207)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed K562 cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment.
-
Treat cells with this compound at the desired concentrations (a suggested range is 0.1 µM to 1 µM, based on the DC₅₀). Include a vehicle control.
-
Incubate for a time course, for example, 6, 12, and 24 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Signaling Pathway Analysis
This compound-mediated degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are critical for CML cell survival and proliferation. Key downstream effectors that can be monitored for changes in phosphorylation status include STAT5 and CrkL.[7]
Caption: BCR-ABL downstream signaling pathways affected by this compound.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the BCR-ABL fusion gene by Cas9/dual-sgRNA inhibits proliferation and induces apoptosis in chronic myeloid leukemia cells : Cas9/Dual-sgRNA targeting of the BCR-ABL fusion gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupting BCR-ABL in Combination with Secondary Leukemia-Specific Pathways in CML Cells Leads to Enhanced Apoptosis and Decreased Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of BCR-ABL mRNA Levels Following Sniper(abl)-033 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain.
A novel therapeutic strategy involves the targeted degradation of the BCR-ABL oncoprotein. Sniper(abl)-033 is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER) designed for this purpose. It is a heterobifunctional molecule that conjugates a high-affinity ABL inhibitor (HG-7-85-01) with a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161). This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2][3][4] While the primary mechanism of this compound is at the protein level, it is crucial to understand its downstream effects on BCR-ABL mRNA expression. This document provides a detailed protocol for the quantitative analysis of BCR-ABL mRNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR) in response to this compound treatment.
Principle of the Assay
This protocol outlines the steps for quantifying BCR-ABL mRNA transcripts in CML cell lines or patient-derived cells following treatment with this compound. The method involves total RNA extraction, reverse transcription to complementary DNA (cDNA), and subsequent real-time qPCR using specific primers and probes for the BCR-ABL fusion transcript and a stable housekeeping gene (e.g., ABL1) for normalization.[5][6][7] The relative quantification of BCR-ABL mRNA levels will be determined using the comparative Ct (ΔΔCt) method, and the results will be expressed as a percentage relative to the control.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| CML Cell Line (e.g., K-562) | ATCC | CCL-243 |
| This compound | MedChemExpress | HY-111871 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| RNA Extraction Kit (e.g., RNeasy Mini Kit) | Qiagen | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| TaqMan Gene Expression Master Mix | Applied Biosystems | 4369016 |
| Primers and Probes for BCR-ABL (p210) | Integrated DNA Technologies | Custom Order |
| Primers and Probes for ABL1 (Control) | Integrated DNA Technologies | Custom Order |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| 96-well qPCR plates | Bio-Rad | HSS9601 |
| Optical adhesive films | Bio-Rad | MSB1001 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM). Include a vehicle control (DMSO) group.
-
Incubate the cells for different time points (e.g., 6, 12, 24, and 48 hours).
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
RNA Extraction
-
Isolate total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 and A260/A230 ratios.
cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit following the manufacturer's protocol.
-
The reaction mixture should include the extracted RNA, reverse transcriptase, dNTPs, and random primers.
-
Perform the reverse transcription reaction in a thermal cycler.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mixture containing TaqMan Gene Expression Master Mix, primers and probes for either BCR-ABL or ABL1, nuclease-free water, and the synthesized cDNA.
-
Use the following example primer and probe sequences for the p210 BCR-ABL transcript:
-
Forward Primer: 5'-TGGAGCTGCAGATGCTGACCAA-3'
-
Reverse Primer: 5'-TCAGACCCTGAGGCTCAAAGTC-3'
-
Probe: 5'-FAM-CCCTTCAGCGGCCAGTAGCATCTGACTTT-TAMRA-3'
-
-
Use a validated primer and probe set for the ABL1 housekeeping gene.
-
Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Hold Stage: 95°C for 10 minutes
-
PCR Stage (40 cycles): 95°C for 15 seconds, 60°C for 60 seconds
-
-
Run each sample in triplicate. Include no-template controls (NTCs) to check for contamination.
Data Analysis and Presentation
-
Determine the cycle threshold (Ct) values for both BCR-ABL and ABL1 for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(BCR-ABL) - Ct(ABL1).
-
Calculate the ΔΔCt for each treatment group: ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle Control).
-
Calculate the relative expression of BCR-ABL mRNA using the formula: 2^-ΔΔCt.
-
Express the results as a percentage of the vehicle control.
Example Data Tables
Table 1: Dose-Dependent Effect of this compound on BCR-ABL mRNA Levels at 24 hours
| Treatment Group | Concentration (µM) | Mean Ct (BCR-ABL) | Mean Ct (ABL1) | ΔCt | ΔΔCt | Relative BCR-ABL mRNA Level (%) |
| Vehicle Control | 0 | 22.5 | 20.1 | 2.4 | 0 | 100 |
| This compound | 0.1 | 22.6 | 20.2 | 2.4 | 0 | 100 |
| This compound | 0.3 | 22.8 | 20.1 | 2.7 | 0.3 | 81.2 |
| This compound | 1 | 23.5 | 20.3 | 3.2 | 0.8 | 57.4 |
| This compound | 3 | 24.1 | 20.2 | 3.9 | 1.5 | 35.4 |
Table 2: Time-Course Effect of 1 µM this compound on BCR-ABL mRNA Levels
| Treatment Group | Time (hours) | Mean Ct (BCR-ABL) | Mean Ct (ABL1) | ΔCt | ΔΔCt | Relative BCR-ABL mRNA Level (%) |
| Vehicle Control | 6 | 22.4 | 20.0 | 2.4 | 0 | 100 |
| This compound | 6 | 22.5 | 20.1 | 2.4 | 0 | 100 |
| Vehicle Control | 12 | 22.6 | 20.2 | 2.4 | 0 | 100 |
| This compound | 12 | 23.0 | 20.1 | 2.9 | 0.5 | 70.7 |
| Vehicle Control | 24 | 22.5 | 20.1 | 2.4 | 0 | 100 |
| This compound | 24 | 23.5 | 20.3 | 3.2 | 0.8 | 57.4 |
| Vehicle Control | 48 | 22.7 | 20.3 | 2.4 | 0 | 100 |
| This compound | 48 | 24.8 | 20.4 | 4.4 | 2.0 | 25.0 |
Note: The data presented in these tables are for illustrative purposes only and represent a hypothetical outcome.
Visualizations
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[8][9][10][11] Key pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways.
Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.
Experimental Workflow for qPCR Analysis
The following diagram illustrates the workflow for quantifying BCR-ABL mRNA levels after treatment with this compound.
Caption: Workflow for qPCR analysis of BCR-ABL mRNA levels.
Conclusion
The protocol described provides a robust framework for investigating the effects of the BCR-ABL protein degrader, this compound, on the corresponding mRNA transcript levels. While the primary action of this compound is post-translational, assessing mRNA dynamics is essential for a comprehensive understanding of its cellular impact and potential feedback mechanisms. This application note serves as a valuable resource for researchers in oncology and drug development who are exploring novel therapeutic strategies for CML.
References
- 1. Digital PCR can provide improved BCR-ABL1 detection in chronic myeloid leukemia patients in deep molecular response and sensitivity of standard quantitative methods using EAC assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative real-time RT-PCR monitoring of BCR-ABL in chronic myelogenous leukemia shows lack of agreement in blood and bone marrow samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCR–ABL1 kinase-dependent alteration of mRNA metabolism: potential alternatives for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR-ABL1 genomic DNA PCR response kinetics during first-line imatinib treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sniper(abl)-033 In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sniper(abl)-033. The following information is designed to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Eraser (SNIPER), a class of molecules also known as Proteolysis Targeting Chimeras (PROTACs). It is a bifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, an oncogenic tyrosine kinase found in chronic myeloid leukemia (CML). This compound consists of a ligand that binds to the ABL kinase domain of BCR-ABL (HG-7-85-01) and another ligand that recruits an E3 ubiquitin ligase (an LCL161 derivative for IAP). By bringing BCR-ABL and the E3 ligase into close proximity, this compound triggers the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
This is a common issue when diluting DMSO-soluble compounds into aqueous buffers. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. Add the compound to the medium while gently vortexing to ensure rapid and even distribution.
-
Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., final concentration of 0.001-0.01%), can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility of any surfactant with your specific cell line and assay should be validated.
-
Sonication: Briefly sonicating the diluted solution in a water bath sonicator can help to redissolve small precipitates. Use caution to avoid heating the sample.
Q4: What are the best practices for storing this compound?
-
Solid Compound: Store the solid form of this compound at -20°C in a desiccated, dark environment.
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reproducible experimental results. The following table summarizes the known solubility information and provides recommendations for preparing this compound solutions.
| Parameter | Recommendation/Data | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Recommended Stock Concentration | 10 mM in DMSO (conservative starting point) | Inferred from related compounds |
| Maximum Solubility (related compound SNIPER(ABL)-020) | 200 mg/mL (216.56 mM) in DMSO | [5][6] |
| Aqueous Solubility | Poor; prone to precipitation upon dilution | General knowledge of PROTACs |
| Storage of Solid | -20°C, dry and dark | General lab practice |
| Storage of DMSO Stock | -80°C (long-term), -20°C (short-term, <1 month) | General lab practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial. If necessary, sonicate in a water bath for 5-10 minutes. Ensure the solution is clear before use.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: In Vitro Treatment of K562 Cells and Assessment of BCR-ABL Degradation
This protocol describes the treatment of the human chronic myeloid leukemia cell line K562 with this compound and subsequent analysis of BCR-ABL protein levels by Western blotting.
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Cell Seeding: Seed K562 cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment (e.g., 5 x 10^5 cells/well).
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). A vehicle control (DMSO only) should be prepared with the same final DMSO concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells. Gently swirl the plates to ensure even distribution.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.[8][9]
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane for a loading control protein, such as GAPDH or β-actin.
-
Visualizations
Signaling Pathway of BCR-ABL
The following diagram illustrates the major downstream signaling pathways activated by the oncogenic BCR-ABL kinase. This compound-mediated degradation of BCR-ABL is expected to inhibit these pathways.
Caption: Downstream signaling pathways of BCR-ABL targeted by this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a step-by-step guide to diagnosing and resolving solubility problems with this compound in in vitro assays.
Caption: A logical workflow for troubleshooting this compound solubility.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allgenbio.com [allgenbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing Sniper(abl)-033 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of Sniper(abl)-033 to minimize off-target effects.
Introduction to this compound
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of targeted protein degraders. It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). This compound consists of three key components:
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A ligand for the target protein: It incorporates HG-7-85-01, an inhibitor that binds to the ABL kinase domain of the BCR-ABL protein.
-
A ligand for an E3 ubiquitin ligase: It contains a derivative of LCL161, which recruits the Inhibitor of Apoptosis Proteins (IAP) E3 ligase.
-
A linker: This connects the target ligand and the E3 ligase ligand, facilitating the formation of a ternary complex.
The primary mechanism of action involves the this compound-mediated formation of a ternary complex between BCR-ABL and the IAP E3 ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The reported half-maximal degradation concentration (DC50) for BCR-ABL reduction by this compound is approximately 0.3 μM.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration to mitigate off-target effects.
1. Issue: High Cell Toxicity or Unexpected Cell Death
-
Question: I am observing significant cell death at concentrations where I expect to see specific BCR-ABL degradation. How can I troubleshoot this?
-
Answer: High cytotoxicity can be a result of on-target toxicity (due to potent degradation of the essential BCR-ABL protein in cancer cells) or off-target effects. To distinguish between these, consider the following steps:
-
Perform a dose-response cell viability assay: This will help you determine the concentration at which this compound becomes cytotoxic.
-
Compare with a negative control: Synthesize or obtain a negative control compound where either the ABL inhibitor or the IAP ligand is inactive. This will help differentiate between toxicity due to target degradation and off-target effects.
-
Time-course experiment: Assess cell viability at different time points. Off-target effects might manifest earlier or later than the desired on-target degradation.
-
2. Issue: Incomplete or Inefficient BCR-ABL Degradation
-
Question: I am not observing the expected level of BCR-ABL degradation, even at higher concentrations. What could be the reason?
-
Answer: Several factors can contribute to inefficient degradation:
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Suboptimal Concentration (The "Hook Effect"): At very high concentrations, bifunctional degraders like this compound can exhibit a "hook effect," where the formation of the ternary complex is inhibited by the formation of binary complexes (Sniper-target and Sniper-E3 ligase). A detailed dose-response curve is essential to identify the optimal concentration range and rule out the hook effect.
-
Cell Line Specificity: The expression levels of IAP E3 ligase and components of the ubiquitin-proteasome system can vary between cell lines, affecting degradation efficiency. Confirm the expression of these components in your cell line.
-
Experimental Conditions: Ensure proper incubation times and that the compound is fully dissolved and stable in your cell culture medium.
-
3. Issue: Suspected Off-Target Effects
-
Question: How can I identify if this compound is degrading proteins other than BCR-ABL in my experiments?
-
Answer: Identifying off-target effects is crucial for accurate interpretation of your results. The gold-standard method is unbiased proteomics:
-
Global Proteome Analysis: Perform quantitative mass spectrometry-based proteomics on cells treated with this compound versus a vehicle control. This will provide a global view of protein abundance changes and help identify proteins that are downregulated, indicating potential off-target degradation.[3][4][5][6]
-
Validate Potential Off-Targets: Once potential off-targets are identified, validate them using techniques like Western blotting with specific antibodies.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: Based on its reported DC50 of 0.3 μM, a good starting point for a dose-response curve would be a wide range of concentrations spanning several orders of magnitude around this value. For example, you could test concentrations from 1 nM to 10 µM (e.g., 0.001, 0.01, 0.1, 0.3, 1, 3, 10 µM). This broad range will help in identifying the optimal concentration for BCR-ABL degradation and detecting any potential "hook effect" at higher concentrations.[1][2]
Q2: How long should I incubate my cells with this compound to observe BCR-ABL degradation?
A2: The kinetics of protein degradation can vary. A time-course experiment is recommended. You can start by treating your cells for different durations, for example, 6, 12, 24, and 48 hours, at a concentration close to the expected DC50. Western blotting can then be used to determine the optimal time point for maximal degradation. Some studies have shown significant BCR-ABL degradation by similar SNIPER compounds within 6 to 24 hours.[7][8]
Q3: What are the essential controls to include in my experiments?
A3: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Compound: A molecule structurally similar to this compound but with an inactive warhead for either BCR-ABL or the IAP ligase. This helps to confirm that the observed effects are due to the specific degradation mechanism.
-
Positive Control: A known BCR-ABL inhibitor (like imatinib or dasatinib) can be used to compare the effects of degradation versus inhibition.
Q4: Can I use this compound in cell lines other than K562?
A4: Yes, but it is important to verify the expression of BCR-ABL and the IAP E3 ligase in the chosen cell line. The degradation efficiency of this compound will depend on the intracellular availability of both the target protein and the E3 ligase.
Experimental Protocols
Dose-Response Curve for BCR-ABL Degradation using Western Blot
This protocol details how to determine the optimal concentration of this compound for BCR-ABL degradation in a cell line like K562.
Methodology:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of harvesting (e.g., 0.5 x 10^6 cells/well).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations (e.g., 0, 0.01, 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Treatment: Add the prepared this compound dilutions to the respective wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BCR-ABL band intensity to the loading control. Plot the normalized BCR-ABL levels against the this compound concentration to generate a dose-response curve and determine the DC50 and Dmax values.[9][10]
Cell Viability Assay (MTT/XTT)
This protocol is for assessing the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT/XTT Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT): If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).[11][12][13][14][15]
Quantitative Data Summary
| Parameter | Description | Typical Value/Range | Experimental Assay |
| DC50 | The concentration of this compound that induces 50% degradation of the target protein (BCR-ABL). | ~0.3 µM | Western Blot |
| Dmax | The maximum level of target protein degradation achieved. | >90% | Western Blot |
| IC50 | The concentration of this compound that inhibits cell growth or viability by 50%. | Cell line dependent | Cell Viability Assay (MTT/XTT) |
| Optimal Time | The incubation time required for maximal degradation of BCR-ABL. | 6 - 24 hours | Time-Course Western Blot |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity-based protein profiling and global proteome analysis reveal MASTL as a potential therapeutic target in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global effects of BCR/ABL and TEL/PDGFRbeta expression on the proteome and phosphoproteome: identification of the Rho pathway as a target of BCR/ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. protocols.io [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Off-target effects of Sniper(abl)-033 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sniper(abl)-033. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the BCR-ABL fusion protein, which is a key driver in certain types of cancer, such as Chronic Myeloid Leukemia (CML). It functions by forming a ternary complex between the target protein (BCR-ABL) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
Q2: What are the components of this compound?
This compound is a heterobifunctional molecule composed of:
-
A ligand for the target protein: It utilizes HG-7-85-01, a potent and selective inhibitor of the ABL kinase.
-
A ligand for an E3 ubiquitin ligase: It incorporates a derivative of LCL161, which is a SMAC mimetic that binds to Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.
-
A linker: A chemical linker connects the ABL inhibitor and the IAP ligand.
Q3: What are the potential sources of off-target effects with this compound?
Potential off-target effects can arise from several sources:
-
Off-target binding of the ABL inhibitor (HG-7-85-01): While HG-7-85-01 is reported to be a highly selective ABL inhibitor, it may still bind to and potentially lead to the degradation of other kinases.
-
Off-target effects of the IAP ligand (LCL161 derivative): The IAP ligand may have effects beyond recruiting the E3 ligase, potentially impacting other cellular pathways regulated by IAPs.
-
Formation of unintended ternary complexes: The this compound molecule could induce the degradation of proteins other than BCR-ABL that have some affinity for either the ABL inhibitor or the IAP ligand.
-
The "Hook Effect": At high concentrations, PROTACs can exhibit a paradoxical decrease in activity due to the formation of binary complexes (Sniper-BCR-ABL or Sniper-IAP) instead of the productive ternary complex. This is a characteristic of the technology and not a direct off-target effect on another protein, but it is a critical experimental consideration.
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed with PROTACs and SNIPERs where the degradation of the target protein decreases at high concentrations of the compound. This occurs because the bifunctional molecule saturates both the target protein and the E3 ligase independently, preventing the formation of the necessary ternary complex.
Troubleshooting the Hook Effect:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.
-
Use lower concentrations: If you are not observing the expected degradation, you may be using a concentration that is too high. Try using lower concentrations of this compound.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed that does not correlate with BCR-ABL degradation.
This could be due to off-target effects of this compound.
Troubleshooting Steps:
-
Confirm BCR-ABL degradation: Use Western blotting to verify that BCR-ABL is being degraded at the concentration of this compound being used.
-
Investigate potential off-target kinases: Based on the known selectivity of ABL inhibitors, certain kinases are more likely to be off-targets. While a detailed kinome scan for HG-7-85-01 is not publicly available, it is known to be more selective than older ABL inhibitors like dasatinib. However, it is prudent to check the levels of common off-target kinases of ABL inhibitors.
-
Perform global proteomics: The most comprehensive way to identify off-target protein degradation is through quantitative mass spectrometry-based proteomics. This will allow you to compare the proteome of cells treated with this compound to vehicle-treated cells and identify any unintended protein degradation.
Data Presentation
Table 1: On-Target Profile of this compound Components
| Component | Primary Target(s) | Intended Function |
| HG-7-85-01 | ABL Kinase (including BCR-ABL) | Binds to the target protein |
| LCL161 derivative | cIAP1, cIAP2, XIAP | Recruits the E3 ubiquitin ligase |
*Table 2: Potential Off-Target Kinase Profile of the ABL Inhibitor Moiety **
| Kinase Family | Potential Off-Targets | Rationale for Consideration |
| SRC Family Kinases | SRC, LYN, HCK | Common off-targets for ABL kinase inhibitors. |
| TEC Family Kinases | TEC, BTK | Known off-targets for some ABL inhibitors. |
| Other Kinases | CSK, EPH receptors | Have been shown to be off-targets for other ABL inhibitors. |
*Disclaimer: This table is based on the known cross-reactivity of ABL kinase inhibitors. HG-7-85-01 is reported to be highly selective, and therefore, the off-target effects are expected to be less pronounced than with less selective inhibitors. Experimental validation is crucial.
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Protein Degradation
This protocol outlines a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your cancer cell line of interest (e.g., K562 for CML) to ~70-80% confluency.
-
Treat cells with this compound at the optimal degradation concentration (and a higher concentration to check for off-targets that may appear at super-saturating conditions) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (Optional but Recommended):
-
Clean up the peptides using a solid-phase extraction method (e.g., C18 desalting).
-
For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle control.
-
Filter the list of downregulated proteins to exclude the intended target (BCR-ABL) and known downstream effectors. The remaining proteins are potential off-targets.
-
Protocol 2: Western Blotting for Validation of Potential Off-Targets
-
Cell Treatment and Lysis:
-
Treat cells and lyse them as described in Protocol 1.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the potential off-target protein(s) identified from the proteomics screen.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to confirm the degradation of the potential off-target protein.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying off-target proteins.
Technical Support Center: Sniper(abl)-033 Cell Viability Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Sniper(abl)-033 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, an oncogenic driver in certain leukemias like Chronic Myeloid Leukemia (CML). It consists of a ligand that binds to the BCR-ABL protein (an ABL inhibitor, HG-7-85-01) and another ligand that recruits an E3 ubiquitin ligase (an IAP ligand, LCL161 derivative), connected by a linker.[1][2] This proximity leads to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein, ultimately inhibiting cancer cell growth.[3][4]
Q2: What is the "hook effect" and how can it affect my cell viability assay results with this compound?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and SNIPERs where at high concentrations, the molecule's efficacy decreases.[5][6][7] This occurs because the formation of a productive ternary complex (this compound : BCR-ABL : E3 ligase) is outcompeted by the formation of non-productive binary complexes (this compound : BCR-ABL or this compound : E3 ligase).[6][7] In a cell viability assay, this can manifest as a bell-shaped dose-response curve, where cell viability decreases at lower to moderate concentrations of this compound but then increases at higher concentrations. It is crucial to perform a wide dose-response analysis to identify the optimal concentration range and avoid misinterpreting data from the hook effect region.[8][9]
Q3: What are appropriate controls for a cell viability assay with this compound?
To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.
-
Negative Control Cell Line: A cell line that does not express the target protein (BCR-ABL). This helps to assess off-target toxicity.
-
Inactive Epimer/Control Molecule: If available, an inactive version of this compound that cannot bind to either BCR-ABL or the E3 ligase. This helps to confirm that the observed effects are due to the specific mechanism of action.
-
Component Controls: Treating cells with the individual components of this compound (the ABL inhibitor HG-7-85-01 and the IAP ligand LCL161 derivative) at the same concentrations. This helps to distinguish the effect of protein degradation from the independent effects of the individual ligands.
Q4: How long should I incubate my cells with this compound before assessing cell viability?
The optimal incubation time can vary depending on the cell line and the specific assay being used. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time point at which the maximal effect on cell viability is observed. The degradation of the target protein, BCR-ABL, is a time-dependent process, and sufficient time must be allowed for this to translate into a measurable effect on cell viability.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low effect on cell viability | 1. Suboptimal concentration: The concentration of this compound may be too low to induce significant BCR-ABL degradation. 2. Hook effect: The concentration may be too high, leading to the formation of non-productive binary complexes.[5][6] 3. Insufficient incubation time: The incubation period may not be long enough for protein degradation to impact cell viability. 4. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 5. Compound instability: this compound may be unstable or have poor solubility in the cell culture medium.[10] | 1 & 2. Perform a wide dose-response curve (e.g., from picomolar to high micromolar) to identify the optimal concentration range.[8] 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 4. Verify BCR-ABL expression in your cell line using Western blotting. Consider using a different cell line known to be sensitive to BCR-ABL inhibition. 5. Ensure proper storage and handling of this compound. Test its solubility in your specific cell culture medium. Consider using a freshly prepared solution for each experiment. |
| High background or inconsistent results | 1. Cell seeding inconsistency: Uneven cell numbers across wells can lead to high variability. 2. Edge effects: Wells on the periphery of the plate may experience different environmental conditions. 3. Assay interference: Components of the cell culture medium or this compound itself may interfere with the assay reagents. 4. Mycoplasma contamination: Mycoplasma can affect cell metabolism and viability. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. 3. Include a "no-cell" control with medium and this compound to check for direct interference with the assay. **4. ** Regularly test your cell lines for mycoplasma contamination. |
| Unexpected bell-shaped dose-response curve | 1. Hook effect: This is the most likely cause, as explained in the FAQs.[5][6][7] 2. Off-target toxicity at high concentrations: At very high concentrations, this compound may have off-target effects that are independent of BCR-ABL degradation.[11][12] | 1. Confirm the bell-shaped curve by repeating the experiment with a finer dilution series around the peak and trough of the curve. Correlate cell viability data with Western blot analysis of BCR-ABL levels to confirm that the decrease in efficacy at high concentrations corresponds to a lack of protein degradation. 2. Use a BCR-ABL negative cell line to assess off-target toxicity. |
Experimental Protocols
Cell Viability Assay using MTT
This protocol describes a common colorimetric assay to measure cell viability.
Materials:
-
This compound
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for BCR-ABL Degradation
This protocol is to confirm the on-target effect of this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BCR-ABL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with the primary antibody for the loading control (GAPDH or β-actin).
-
-
Detection:
-
Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of BCR-ABL degradation.
-
Visualizations
Caption: Mechanism of action of this compound leading to BCR-ABL degradation and apoptosis.
Caption: A typical experimental workflow for a cell viability assay using this compound.
Caption: A decision tree for troubleshooting common issues in this compound cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Sniper(abl)-033
Welcome to the technical support center for Sniper(abl)-033. This guide provides best practices for storing and handling this compound, along with detailed troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Eraser (SNIPER), a class of molecules also known as Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule that consists of an ABL kinase inhibitor (HG-7-85-01) linked to a derivative of an IAP ligand (LCL161). This design allows this compound to simultaneously bind to the target protein, BCR-ABL, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[1] It has been shown to induce the reduction of BCR-ABL protein with a DC50 of 0.3 μM.
What is the mechanism of action of this compound?
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex with the target protein (BCR-ABL) and an E3 ubiquitin ligase (cIAP1 or XIAP). This proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein, marking it for degradation by the proteasome. This targeted degradation approach can overcome resistance mechanisms associated with traditional kinase inhibitors.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and activity. While a specific datasheet for this compound is not publicly available, the following recommendations are based on best practices for similar SNIPER and PROTAC molecules.[2]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 4°C | Short-term (days to weeks) | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Reconstitution of this compound
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~1100 g/mol ), you would add approximately 90.9 µL of DMSO. Always confirm the molecular weight on the product vial or datasheet.
-
Vortex gently to ensure the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Experimental Protocols
Cell-Based Assay for BCR-ABL Degradation in K562 Cells
This protocol outlines a typical experiment to assess the degradation of BCR-ABL in the K562 chronic myeloid leukemia cell line.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-ABL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed K562 cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Treat the cells with varying concentrations of this compound (e.g., a dose-response curve from 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO only) and a negative control (co-treatment with a proteasome inhibitor like MG132) to confirm that protein reduction is proteasome-dependent.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak BCR-ABL degradation | Compound inactivity: Improper storage or handling leading to degradation of this compound. | Ensure proper storage of the solid compound and stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for BCR-ABL degradation in your cell line. | |
| Low E3 ligase expression: The target cells may have low endogenous levels of the E3 ligase (cIAP1 or XIAP) that this compound recruits. | Verify the expression of cIAP1 and XIAP in your K562 cells by Western blot. | |
| "Hook effect": At very high concentrations, the formation of binary complexes (Sniper-BCR-ABL or Sniper-E3 ligase) can be favored over the productive ternary complex, leading to reduced degradation. | Test a wider range of concentrations, including lower concentrations, to see if degradation improves. | |
| Inconsistent results | Cell passage number and health: High passage number or unhealthy cells can lead to variability in experimental outcomes. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent compound dilution: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Prepare fresh dilutions for each experiment and be meticulous with pipetting. | |
| High background in Western blot | Insufficient blocking or washing: This can lead to non-specific antibody binding. | Increase the blocking time and the number or duration of washes. Ensure the blocking agent is fresh. |
| Antibody concentration too high: Using too much primary or secondary antibody can increase background. | Optimize the antibody concentrations by performing a titration. | |
| Unexpected cell toxicity | High DMSO concentration: The final concentration of the vehicle (DMSO) may be too high for the cells. | Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%). |
| Off-target effects: this compound may have off-target effects at higher concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. |
Visualizations
References
Technical Support Center: Overcoming Resistance to Sniper(abl)-033 in CML Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Sniper(abl)-033 in Chronic Myeloid Leukemia (CML) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule composed of the ABL kinase inhibitor HG-7-85-01 linked to a ligand for IAP E3 ubiquitin ligases.[1][2][3] This design allows this compound to simultaneously bind to the BCR-ABL protein and an IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[4] This dual mechanism of action—kinase inhibition and protein degradation—offers a potential advantage over traditional tyrosine kinase inhibitors (TKIs).
Q2: What are the potential mechanisms of resistance to this compound in CML cells?
Resistance to this compound can arise from various mechanisms, which can be broadly categorized as either BCR-ABL dependent or BCR-ABL independent.
-
BCR-ABL Dependent Resistance:
-
Mutations in the BCR-ABL Kinase Domain: Certain mutations in the ABL kinase domain can prevent the binding of the HG-7-85-01 component of this compound. A notable example is the T315I "gatekeeper" mutation, which is known to confer resistance to many ABL kinase inhibitors.[5][6] A similar SNIPER compound, SNIPER(ABL)-39, which utilizes the ABL inhibitor dasatinib, has been shown to be ineffective against the T315I mutant.[6]
-
BCR-ABL Gene Amplification: Overexpression of the BCR-ABL protein due to gene amplification can overwhelm the degradation capacity of this compound, leading to reduced efficacy.[7]
-
-
BCR-ABL Independent Resistance:
-
Alterations in the Ubiquitin-Proteasome System: Since this compound relies on the cell's machinery for protein degradation, changes in this system can lead to resistance. This may include:
-
Activation of Alternative Signaling Pathways: CML cells can develop resistance by activating pro-survival signaling pathways that are independent of BCR-ABL. These can include the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways.[9][10][11]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could potentially reduce the intracellular concentration of this compound.
-
Q3: My CML cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe a decrease in the efficacy of this compound, consider the following initial steps:
-
Confirm Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Verify Cell Line Identity and Health: Confirm the identity of your CML cell line using short tandem repeat (STR) profiling. Ensure the cells are healthy and free from contamination.
-
Optimize Treatment Conditions: Re-evaluate the concentration and duration of this compound treatment. Perform a dose-response curve to determine the current IC50 or DC50.
-
Assess BCR-ABL Degradation: Perform a western blot to confirm that this compound is still inducing the degradation of the BCR-ABL protein in your cells. A lack of degradation suggests a potential resistance mechanism.
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming resistance to this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell death/growth inhibition with this compound treatment. | 1. BCR-ABL kinase domain mutation.2. BCR-ABL gene amplification.3. Activation of alternative survival pathways. | 1. Sequence the BCR-ABL kinase domain to identify mutations, particularly T315I.2. Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess BCR-ABL gene copy number.3. Use pathway inhibitors (e.g., PI3K, MEK, STAT3 inhibitors) in combination with this compound to identify active bypass pathways. |
| This compound no longer induces BCR-ABL protein degradation. | 1. Mutation or downregulation of IAP E3 ligases.2. Impaired proteasome function. | 1. Assess the expression levels of cIAP1 and XIAP via western blot or qPCR.2. Treat cells with a proteasome inhibitor (e.g., MG132) prior to this compound treatment. If BCR-ABL degradation is restored, it suggests a proteasome-related issue. |
| Cells show resistance to this compound but remain sensitive to the ABL kinase inhibitor component (HG-7-85-01) alone. | 1. Defect in the degradation-inducing mechanism of this compound. | 1. This strongly suggests a mechanism related to the ubiquitin-proteasome pathway. Investigate IAP expression and proteasome function as described above. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant CML Cell Lines
This protocol describes a method for generating CML cell lines with acquired resistance to this compound through continuous exposure.
Materials:
-
This compound sensitive CML cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates and other standard cell culture equipment
-
Centrifuge
Methodology:
-
Initial Seeding: Seed the parental CML cell line in a 6-well plate at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 of the parental cell line.
-
Monitoring and Dose Escalation:
-
Monitor cell viability and proliferation regularly (e.g., every 2-3 days) using a cell counter and viability assay (e.g., trypan blue exclusion).
-
When the cell population begins to recover and proliferate steadily in the presence of the drug, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of monitoring and dose escalation. This process may take several months.
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or single-cell sorting to establish stable resistant cell lines.
-
Characterization of Resistant Lines:
-
Determine the new IC50 and DC50 of this compound in the resistant cell lines.
-
Perform molecular and cellular analyses to investigate the mechanism of resistance as outlined in the troubleshooting guide.
-
Protocol 2: Western Blot Analysis of BCR-ABL Degradation and Downstream Signaling
Materials:
-
Parental and this compound resistant CML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Abl, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed parental and resistant CML cells and treat with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of BCR-ABL and phosphorylated downstream signaling proteins between parental and resistant cells.
Quantitative Data Summary
The following table summarizes hypothetical data that could be generated when characterizing this compound resistant CML cells.
| Cell Line | This compound IC50 (nM) | This compound DC50 (nM) | BCR-ABL Mutation | cIAP1/XIAP Expression | pSTAT5 / pCrkL Levels (at 100 nM this compound) |
| K562 (Parental) | 50 | 100 | None | Normal | Significantly Reduced |
| K562-SR1 (Resistant) | >1000 | >1000 | T315I | Normal | Unchanged |
| K562-SR2 (Resistant) | 800 | No degradation | None | Low | Reduced |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. SGX393 inhibits the CML mutant Bcr-AblT315I and preempts in vitro resistance when combined with nilotinib or dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective killing of Gleevec-resistant CML cells with T315I mutation by a natural compound PEITC through redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 10. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting BCR-ABL-Independent TKI Resistance in Chronic Myeloid Leukemia by mTOR and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Incubation Time for SNIPER(ABL)-033 Induced Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Sniper(abl)-033-induced degradation of the BCR-ABL protein.
Understanding this compound
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It functions by hijacking the cell's natural protein disposal system. One end of the this compound molecule binds to the target protein, BCR-ABL, an oncoprotein associated with chronic myeloid leukemia (CML). The other end binds to an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the reported DC50 value for this compound?
A1: this compound has a reported DC50 (concentration for 50% degradation) of 0.3 μM for the reduction of BCR-ABL protein.[3][4][5][6]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell line and experimental conditions. It is crucial to perform a time-course experiment to determine the ideal duration for maximal degradation. Based on studies of similar SNIPER molecules targeting BCR-ABL, significant degradation can be observed as early as 6 hours, with maximal degradation often occurring around 24 hours.[1][2][7] A recommended starting point is to test a range of time points (e.g., 2, 4, 6, 12, and 24 hours).
Q3: What concentrations of this compound should I test?
A3: A dose-response experiment is essential. Given the reported DC50 of 0.3 μM, it is advisable to test a range of concentrations around this value. For example, you could test concentrations from 0.01 μM to 10 μM. Be aware of the "hook effect," where very high concentrations of the PROTAC can lead to reduced degradation.[8]
Q4: What are the key experimental readouts to measure the effectiveness of this compound?
A4: The primary readout is the level of the target protein, BCR-ABL, which is typically measured by Western blotting. Additionally, assessing cell viability (e.g., using an MTS or CellTiter-Glo assay) is important to distinguish targeted degradation from general cytotoxicity.
Q5: What control experiments are necessary when optimizing this compound incubation time?
A5: Essential controls include:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of the target protein.
-
Negative Control: A structurally similar but inactive molecule that does not induce degradation.
-
Proteasome Inhibitor (e.g., MG132 or bortezomib): To confirm that the observed protein reduction is proteasome-dependent. Co-treatment with a proteasome inhibitor should rescue the degradation of the target protein.[1]
-
E3 Ligase Ligand Alone: To ensure that the E3 ligase ligand by itself does not affect target protein levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal degradation of BCR-ABL observed. | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., up to 48 or 72 hours). |
| Concentration of this compound is too low. | Conduct a dose-response experiment with a wider and higher range of concentrations. | |
| Cell line is not sensitive to the degrader. | Verify the expression of BCR-ABL and the necessary IAP E3 ligases (cIAP1, XIAP) in your cell line. | |
| Issues with Western blot protocol. | Optimize your Western blot protocol for BCR-ABL detection, ensuring efficient protein extraction and antibody performance. | |
| Degradation is observed, but it is not consistent across experiments. | Variability in cell confluency or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Reagent instability. | Ensure proper storage and handling of this compound and other reagents. | |
| Decreased degradation at higher concentrations (Hook Effect). | Formation of binary complexes (SNIPER-BCR-ABL or SNIPER-IAP) that are not productive for degradation. | This is a known phenomenon for PROTACs. The optimal concentration will be the one that gives maximal degradation before the effect diminishes. Focus on the peak of the dose-response curve for your experiments.[8] |
| Significant cell death observed. | Cytotoxicity of the compound. | Perform a cell viability assay to determine the cytotoxic concentration. Optimize the incubation time and concentration to achieve degradation with minimal impact on cell viability. |
| Off-target effects. | Consider using a lower, effective concentration or a shorter incubation time. |
Data Presentation
While specific time-course data for this compound is not publicly available, the following table illustrates the expected trend based on a similar and more potent IAP-based BCR-ABL degrader, SNIPER(ABL)-39.[1][8][9]
Table 1: Representative Dose-Response of a SNIPER Targeting BCR-ABL (e.g., SNIPER(ABL)-39) at a Fixed Incubation Time (e.g., 24 hours)
| Concentration (nM) | % BCR-ABL Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 40% |
| 100 | 15% |
| 1000 | 35% (Illustrating the hook effect) |
Table 2: Representative Time-Course of BCR-ABL Degradation at an Optimal Concentration (e.g., 100 nM of SNIPER(ABL)-39)
| Incubation Time (hours) | % BCR-ABL Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 2 | 80% |
| 6 | 45% |
| 12 | 25% |
| 24 | 15% |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Analysis of BCR-ABL Degradation by Western Blot
-
Cell Seeding: Plate your BCR-ABL positive cells (e.g., K562) at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve the desired final concentrations in your cell culture medium.
-
Treatment:
-
For Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 μM) and a vehicle control (DMSO) for a fixed incubation time (e.g., 24 hours).
-
For Time-Course: Treat the cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment) and a vehicle control. Harvest cells at various time points (e.g., 0, 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BCR-ABL band intensity to the loading control. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Assay: Add the cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of viable cells at each concentration.
Visualizations
Caption: Mechanism of this compound induced BCR-ABL degradation.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for degradation experiments.
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. allgenbio.com [allgenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Sniper(abl)-033 and Alternative Tyrosine Kinase Inhibitors in Imatinib-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism
The emergence of imatinib resistance in Chronic Myeloid Leukemia (CML) presents a significant clinical challenge, necessitating the development of novel therapeutic strategies. This guide provides a comparative analysis of Sniper(abl)-033, a novel protein degrader, against established second and third-generation tyrosine kinase inhibitors (TKIs) in the context of imatinib-resistant CML cell lines. This report summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying molecular pathways to offer a comprehensive resource for the research and drug development community.
Quantitative Efficacy Comparison
The following table summarizes the efficacy of this compound and alternative TKIs in various imatinib-resistant CML cell lines. It is crucial to note that the efficacy of this compound is presented as a DC50 value, which represents the concentration required to degrade 50% of the target protein (BCR-ABL). In contrast, the efficacy of the TKIs is presented as IC50 values, indicating the concentration required to inhibit 50% of cell viability. While both metrics provide insights into the compound's potency, they measure different biological endpoints.
| Drug | Target | Mechanism of Action | Cell Line | Resistance Mechanism | Efficacy (IC50/DC50 in nM) |
| This compound | BCR-ABL | Protein Degradation (SNIPER) | Not Specified | Not Specified | DC50: 300[1][2] |
| Dasatinib | BCR-ABL, SRC family kinases | Tyrosine Kinase Inhibitor | K562-IMR | Imatinib-Resistant | IC50: >10 |
| TF-1/BCR-ABL-IM-R | Imatinib-Resistant | IC50: 7.5 | |||
| Ba/F3 T315I | T315I Mutation | IC50: >200 | |||
| Nilotinib | BCR-ABL | Tyrosine Kinase Inhibitor | K562 | Imatinib-Resistant | IC50: 20-40 |
| Ba/F3 T315I | T315I Mutation | IC50: >10000 | |||
| Bosutinib | BCR-ABL, SRC family kinases | Tyrosine Kinase Inhibitor | Imatinib-Resistant CML cells | Various Mutations | Effective in nM range against most mutations except T315I |
| Ponatinib | BCR-ABL and its mutants | Tyrosine Kinase Inhibitor | Ba/F3 T315I | T315I Mutation | IC50: 8-11 |
| K562-R | Imatinib-Resistant | IC50: 6 | |||
| Lama-R | Imatinib-Resistant | IC50: 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of tyrosine kinase inhibitors.
Materials:
-
Imatinib-resistant CML cell lines (e.g., K562-R, KCL-22-R, Ba/F3 T315I)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compounds (Dasatinib, Nilotinib, Ponatinib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the imatinib-resistant CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for BCR-ABL Degradation
This protocol is used to determine the DC50 value of this compound by quantifying the degradation of the BCR-ABL protein.
Materials:
-
Imatinib-resistant CML cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCR, anti-c-Abl, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the CML cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C. Also, probe for a loading control like GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for BCR-ABL and the loading control. Normalize the BCR-ABL signal to the loading control. The DC50 is the concentration of this compound that results in a 50% reduction in the normalized BCR-ABL protein level compared to the vehicle-treated control.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the BCR-ABL signaling pathway and the experimental workflow for assessing drug efficacy.
References
A Comparative Analysis of BCR-ABL Protein Degraders: Sniper(abl)-033 vs. GNF-5 Based Compounds
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two distinct classes of targeted protein degraders aimed at the Bcr-Abl oncoprotein, a key driver of chronic myeloid leukemia (CML): Sniper(abl)-033 and GNF-5 based degraders. This report outlines their mechanisms of action, comparative efficacy, and the experimental basis for their evaluation.
Targeted protein degradation has emerged as a promising therapeutic strategy, offering an alternative to traditional enzymatic inhibition. By hijacking the cell's natural protein disposal machinery, degraders can eliminate the entire target protein, potentially overcoming resistance mechanisms and addressing non-enzymatic scaffolding functions. This guide focuses on two such approaches targeting the Bcr-Abl fusion protein.
Executive Summary
This compound and GNF-5 based degraders both function as "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC). They are heterobifunctional molecules that induce the degradation of the Bcr-Abl protein by recruiting an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
The key distinction lies in their Bcr-Abl binding moieties. This compound utilizes the ABL kinase inhibitor HG-7-85-01, while GNF-5 based degraders employ the allosteric inhibitor GNF-5. This fundamental difference in targeting the Bcr-Abl protein—ATP-competitive versus allosteric binding—influences their degradation efficiency and potential for combination therapies.
Available data indicates that this compound demonstrates significantly higher potency in inducing Bcr-Abl degradation compared to the reported GNF-5 based SNIPERs.
Mechanism of Action
Both this compound and GNF-5 based SNIPERs operate on the principle of induced proximity. They consist of three key components: a ligand that binds to the target protein (Bcr-Abl), a ligand that recruits an E3 ubiquitin ligase (in this case, Inhibitor of Apoptosis Proteins, IAPs), and a chemical linker connecting the two.
Upon entering the cell, the degrader molecule forms a ternary complex with Bcr-Abl and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the Bcr-Abl protein. The polyubiquitinated Bcr-Abl is then recognized and degraded by the proteasome, effectively eliminating the oncoprotein from the cell.
Figure 1: General mechanism of action for SNIPER-based Bcr-Abl degradation.
Comparative Performance Data
The efficacy of protein degraders is often quantified by the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%. Based on available literature, a significant difference in potency is observed between this compound and GNF-5 based SNIPERs.
| Degrader | Bcr-Abl Ligand | IAP Ligand | DC50 (µM) | Reference(s) |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 | [1][2] |
| SNIPER(ABL)-024 | GNF-5 | LCL161 derivative | 5 | [1][3][4] |
| SNIPER(ABL)-013 | GNF-5 | Bestatin | 20 | [1] |
Note: The DC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. However, the data strongly suggests a higher degradation potency for this compound. The difference in efficacy among the GNF-5 based degraders highlights the critical role of the IAP ligand and linker in optimizing degrader performance.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of Bcr-Abl degraders. For specific parameters, it is crucial to consult the original research publications.
Cell Culture
Human chronic myeloid leukemia cell lines, such as K562, which endogenously express the Bcr-Abl protein, are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Bcr-Abl Degradation
This assay is used to quantify the reduction in Bcr-Abl protein levels following treatment with the degrader.
-
Cell Treatment: Seed K562 cells in 6-well plates and treat with varying concentrations of the degrader or vehicle control (DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Bcr-Abl and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of Bcr-Abl degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed K562 cells in a 96-well plate.
-
Drug Treatment: Treat the cells with a serial dilution of the degrader or control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: A simplified experimental workflow for evaluating Bcr-Abl degraders.
Downstream Signaling Pathways of Bcr-Abl
The constitutive kinase activity of Bcr-Abl activates multiple downstream signaling pathways that promote cell proliferation and survival. By degrading the Bcr-Abl protein, both this compound and GNF-5 based degraders are expected to inhibit these pathways. Key pathways include:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.
-
JAK/STAT Pathway: Involved in cell growth and survival.
Figure 3: Key downstream signaling pathways activated by Bcr-Abl.
Discussion and Future Directions
The comparative data, though limited to cross-study analysis, suggests that the choice of the Bcr-Abl binding moiety is a critical determinant of a SNIPER's degradation potency. The ATP-competitive inhibitor used in this compound appears to facilitate more efficient degradation than the allosteric inhibitor GNF-5 in the reported SNIPER constructs.
However, the modularity of the SNIPER platform allows for extensive optimization. The efficacy of GNF-5 based degraders could potentially be improved by exploring different IAP ligands, linker compositions, and attachment points.
The allosteric nature of GNF-5 presents an interesting avenue for combination therapies with ATP-competitive inhibitors, a strategy that has shown promise in overcoming resistance. The development of degraders based on this dual-targeting approach could be a future direction in the quest for more effective CML therapies.
References
A Head-to-Head Battle: Assessing the Therapeutic Potential of Sniper(abl)-033 Versus Kinase Inhibitors for BCR-ABL Positive Leukemias
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sniper(abl)-033, a targeted protein degrader, and traditional kinase inhibitors in the context of BCR-ABL-driven malignancies, such as Chronic Myeloid Leukemia (CML). We delve into their distinct mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols to support further investigation.
The treatment of CML was revolutionized by the advent of tyrosine kinase inhibitors (TKIs) that target the constitutively active BCR-ABL oncoprotein. However, the emergence of drug resistance, often through mutations in the ABL kinase domain like the notorious T315I "gatekeeper" mutation, remains a significant clinical challenge. This has spurred the development of novel therapeutic strategies, including targeted protein degradation. This compound, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), represents this new class of therapeutics. Unlike TKIs which merely block the kinase activity, this compound is designed to eliminate the entire BCR-ABL protein. This guide will objectively compare the therapeutic potential of this compound with established kinase inhibitors, providing supporting experimental data and methodologies.
Mechanism of Action: Inhibition vs. Degradation
Kinase inhibitors, such as imatinib, dasatinib, and asciminib, function by competitively or allosterically binding to the ATP-binding site or the myristoyl pocket of the ABL kinase domain, respectively. This occupancy-driven mechanism blocks the downstream signaling pathways that drive leukemogenesis.
In contrast, this compound is a heterobifunctional molecule that acts as a proteolysis-targeting chimera (PROTAC). It is composed of an ABL kinase inhibitor, HG-7-85-01, linked to a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). This design allows this compound to simultaneously bind to both the BCR-ABL protein and the IAP E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This event-driven mechanism leads to the complete removal of the oncoprotein from the cell.
Comparative Efficacy and Potency
The efficacy of this compound and kinase inhibitors can be assessed by their ability to induce degradation of BCR-ABL and inhibit the proliferation of CML cells. The half-maximal degradation concentration (DC50) is a key metric for protein degraders, while the half-maximal inhibitory concentration (IC50) is used to evaluate the anti-proliferative activity of both classes of drugs.
| Compound | Target/Mechanism | DC50 (BCR-ABL Degradation) | IC50 (K562 Cell Viability) | Notes |
| This compound | BCR-ABL Degrader (IAP-mediated) | 0.3 µM[1][2] | Not explicitly reported. | Induces degradation of the BCR-ABL protein. |
| Imatinib | ABL Kinase Inhibitor | Not Applicable | ~200-750 nM[2][3] | First-generation TKI. |
| Dasatinib | ABL/SRC Kinase Inhibitor | Not Applicable | ~1-5.8 nM[2][4] | Second-generation TKI, more potent than imatinib. |
| Asciminib | ABL Kinase Inhibitor (Allosteric) | Not Applicable | ~4.9-8.1 nM[5][6] | Specifically targets the ABL myristoyl pocket. |
Addressing Drug Resistance: The T315I Mutation
A critical advantage of novel therapeutic strategies is their potential to overcome resistance to existing treatments. The T315I mutation in the ABL kinase domain confers resistance to most ATP-competitive TKIs. The warhead of this compound, HG-7-85-01, has been reported to be a potent inhibitor of the T315I mutant. This suggests that this compound may be effective in patients who have developed resistance to conventional TKIs.
| Compound | Activity against T315I Mutant | Mechanism of Overcoming Resistance |
| This compound | Potentially effective | The warhead, HG-7-85-01, is a known inhibitor of the T315I mutant. By inducing degradation, it may overcome resistance mechanisms that rely on kinase domain mutations. |
| Imatinib | Ineffective | The mutation prevents imatinib from binding to the ATP pocket. |
| Dasatinib | Ineffective | The mutation prevents dasatinib from binding effectively. |
| Asciminib | Effective | Binds to the myristoyl pocket, an allosteric site distinct from the ATP-binding site where the T315I mutation occurs. |
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
BCR-ABL Degradation Assay (Western Blot)
This protocol describes the detection of BCR-ABL protein levels in CML cell lines following treatment with this compound or kinase inhibitors.
1. Cell Culture and Treatment:
-
Culture K562 cells (a human CML cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound, kinase inhibitors, or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the corresponding loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment.
1. Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and kinase inhibitors.
-
Add the compounds to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator. Include wells with vehicle control (DMSO).
3. MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells. Understanding these pathways is key to appreciating the impact of both kinase inhibitors and protein degraders.
Conclusion
This compound represents a promising therapeutic strategy that directly addresses the limitations of traditional kinase inhibitors by inducing the degradation of the BCR-ABL oncoprotein. This approach has the potential to be more effective, particularly in the context of drug resistance. The ability of its warhead to target the T315I mutation is a significant advantage. However, further preclinical and clinical studies are required to fully elucidate the therapeutic potential of this compound, including a direct comparison of its anti-proliferative IC50 with that of established kinase inhibitors and a thorough investigation of its efficacy against a broader panel of BCR-ABL mutations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the treatment of BCR-ABL positive leukemias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. T315I mutation of BCR-ABL1 into human Philadelphia chromosome-positive leukemia cell lines by homologous recombination using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or dasatinib treatment in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sniper(abl)-033: A Novel Protein Degrader Against Established CML Treatments
A Comparative Guide for Researchers and Drug Development Professionals
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the BCR-ABL fusion oncoprotein.[1][2] This constitutively active tyrosine kinase is the primary driver of CML pathogenesis, making it a critical therapeutic target.[2][3] For decades, the standard of care has revolved around Tyrosine Kinase Inhibitors (TKIs) that block the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity.[4][5] However, the emergence of drug resistance, often through point mutations in the kinase domain like the notorious T315I mutation, necessitates the development of novel therapeutic strategies.[1][6]
This guide provides a comparative analysis of Sniper(abl)-033, a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), against established TKI treatments for CML. This compound represents a paradigm shift from kinase inhibition to targeted protein degradation, offering a potentially powerful alternative for overcoming TKI resistance.
Mechanism of Action: Inhibition vs. Degradation
Established CML therapies, such as Imatinib, Dasatinib, and Nilotinib, function by competitively inhibiting the kinase activity of the BCR-ABL protein.[5][7] They prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to cell proliferation and survival.[1][4]
In contrast, this compound does not merely inhibit BCR-ABL; it eliminates the protein entirely. It is a heterobifunctional molecule that links an ABL inhibitor (HG-7-85-01) to a ligand for an E3 ubiquitin ligase (an IAP ligand derivative).[8][9] This dual binding brings the E3 ligase into proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[10] This mechanism eradicates both the kinase and non-kinase scaffolding functions of the oncoprotein.[11]
Performance Data Summary
The following table summarizes key performance metrics for this compound in comparison to standard-of-care TKIs. It is important to note that the potency of SNIPERs is measured by the DC50 (concentration for 50% protein degradation), while TKI efficacy is typically measured by IC50 (concentration for 50% inhibition of kinase activity or cell growth).
| Compound | Class | Mechanism of Action | Target | Potency | Activity vs. T315I Mutant |
| This compound | SNIPER | Induces Protein Degradation | BCR-ABL | DC50: 0.3 µM[8][9] | Potentially Active (via HG-7-85-01 warhead)[11] |
| Imatinib | 1st Gen TKI | Kinase Inhibition | BCR-ABL | IC50: ~0.25 µM (cell growth) | Inactive[7][12] |
| Dasatinib | 2nd Gen TKI | Kinase Inhibition | BCR-ABL, SRC family | IC50: <1 nM (kinase) | Inactive[6] |
| Nilotinib | 2nd Gen TKI | Kinase Inhibition | BCR-ABL | IC50: <30 nM (cell growth) | Inactive[6] |
| Bosutinib | 2nd Gen TKI | Kinase Inhibition | BCR-ABL, SRC family | IC50: ~0.1 µM (cell growth) | Inactive[13] |
| Ponatinib | 3rd Gen TKI | Kinase Inhibition | BCR-ABL, others | IC50: ~0.4 nM (kinase) | Active [6] |
| Asciminib | STAMP Inhibitor | Allosteric Kinase Inhibition | BCR-ABL (Myristoyl Pocket) | IC50: ~21 nM (cell growth) | Active [5] |
Note: IC50 and DC50 values are context-dependent and can vary based on the cell line and assay conditions. The values presented are for comparative purposes.
The BCR-ABL Signaling Network
The oncogenic activity of BCR-ABL stems from its ability to activate multiple downstream signaling pathways crucial for cell survival and proliferation. Understanding this network highlights why the complete removal of the BCR-ABL protein may be more advantageous than simply inhibiting its kinase function.
Experimental Protocols
Objective comparison requires standardized experimental methodologies. Below are protocols for key assays used to evaluate and compare these compounds.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in BCR-ABL protein levels following treatment with a degrader.
-
Cell Culture: CML cell lines (e.g., K562, KU-812) are cultured to logarithmic growth phase.
-
Treatment: Cells are seeded and treated with various concentrations of this compound (or vehicle control) for a specified time course (e.g., 6, 12, 24 hours).
-
Lysis: Cells are harvested, washed, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BCR-ABL, p-BCR-ABL, and a loading control (e.g., GAPDH, β-tubulin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the protein levels relative to the loading control. The DC50 is calculated from the dose-response curve.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the effect of a compound on cell proliferation and viability to determine its IC50 value.
-
Cell Seeding: CML cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Imatinib, Dasatinib) and incubated for a period of 48-72 hours.
-
Reagent Addition: An MTS or MTT reagent is added to each well and incubated according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Absorbance values are normalized to the vehicle-treated control wells. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression.
Conclusion
This compound offers a mechanistically distinct approach to targeting the fundamental driver of CML. By inducing the degradation of the BCR-ABL oncoprotein, it has the potential to overcome resistance mechanisms that plague traditional kinase inhibitors, which merely block enzymatic function. While established TKIs have revolutionized CML treatment and remain the standard of care, the preclinical data on protein degraders like this compound highlight a promising new avenue for drug development.[10][14] This is particularly relevant for patients with advanced-stage disease or those who have developed resistance to multiple lines of TKI therapy.[6] Further investigation, including in vivo studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the CML treatment landscape.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. skeenapublishers.com [skeenapublishers.com]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of two clinically active BCR-ABL kinase inhibitors reveals the role of conformation-specific binding in resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of ABL kinase domain mutations to imatinib resistance in different subsets of Philadelphia-positive patients: by the GIMEMA Working Party on Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8 Treatment Options for CML | MyLeukemiaTeam [myleukemiateam.com]
- 14. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
